

# Spectroscopic Analysis of 1,2,3-Thiadiazole-4-Carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 1,2,3-Thiadiazole-4-carboxylic acid

Cat. No.: B188567

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This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **1,2,3-thiadiazole-4-carboxylic acid**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents available NMR data in a structured format, details experimental protocols, and utilizes visualizations to illustrate key structural and procedural information.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the available  $^{13}\text{C}$  NMR data and estimated  $^1\text{H}$  NMR data for **1,2,3-thiadiazole-4-carboxylic acid**.

### $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
C4 (Thiadiazole ring)	146.1
C5 (Thiadiazole ring)	134.1
Carboxylic Acid (C=O)	162.7

Solvent and other experimental conditions were not specified in the source data.

## <sup>1</sup>H NMR Data

As of the latest search, specific experimental <sup>1</sup>H NMR data for **1,2,3-thiadiazole-4-carboxylic acid** is not readily available in the public domain. However, based on data for similar 1,2,3-thiadiazole derivatives, an estimated chemical shift for the proton at the C5 position is provided below. The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can be concentration and solvent dependent.<sup>[1]</sup>

Proton	Estimated Chemical Shift (δ) in ppm	Multiplicity
H5 (Thiadiazole ring)	~ 9.0 - 9.5	Singlet
COOH	~ 10.0 - 13.0	Broad Singlet

Estimation is based on the analysis of related 1,2,3-thiadiazole structures. The actual experimental values may vary.

## Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data for compounds such as **1,2,3-thiadiazole-4-carboxylic acid**, a standardized experimental protocol is essential. The following is a generalized methodology based on common practices for the NMR analysis of organic compounds.<sup>[2][3]</sup>

### 1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified **1,2,3-thiadiazole-4-carboxylic acid**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with analyte peaks.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

## 2. NMR Data Acquisition:

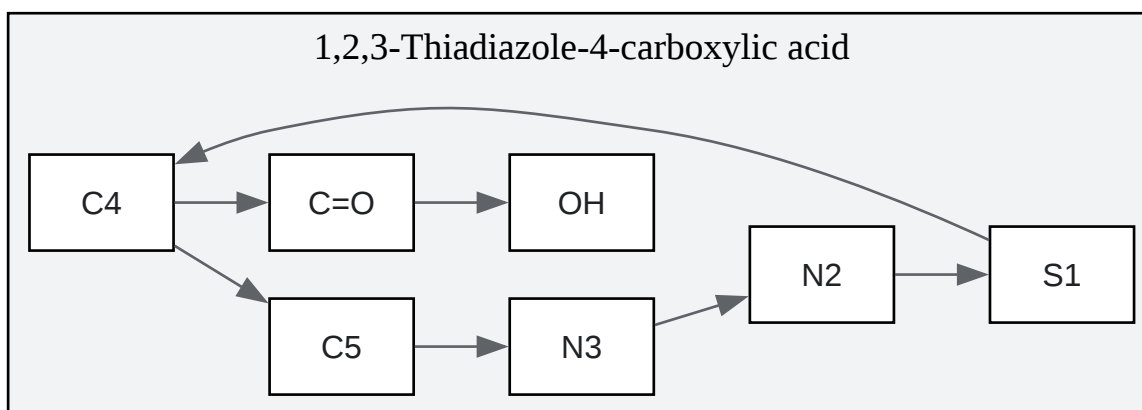
- The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- For  $^1\text{H}$  NMR: Acquire a one-dimensional proton spectrum. Typical acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- For  $^{13}\text{C}$  NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are generally required. The spectral width is typically set to 0-200 ppm.

## 3. Data Processing:

- The raw free induction decay (FID) data is processed using appropriate software.
- Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard or the residual solvent peak.

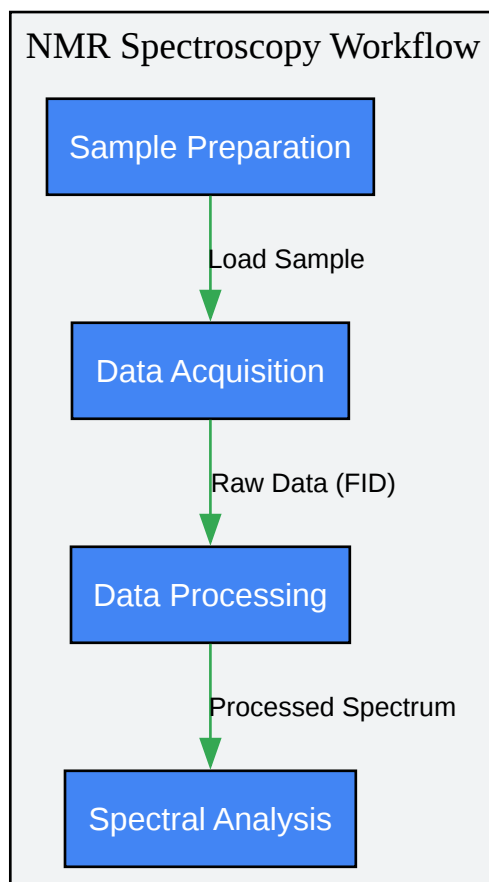
## Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams have been generated.



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Caption: Chemical structure of **1,2,3-thiadiazole-4-carboxylic acid**.



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Caption: Generalized workflow for NMR spectroscopy.

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